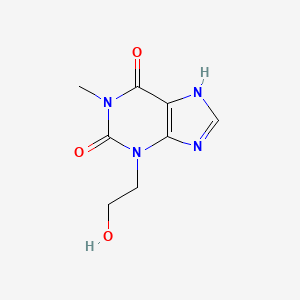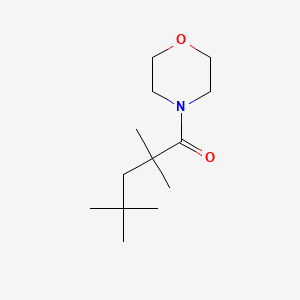
1-Propanamine, N-cyclopentylidene-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, N-cyclopentylidene-2-methyl- is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This particular compound features a cyclopentylidene group attached to the nitrogen atom, making it a secondary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N-cyclopentylidene-2-methyl- typically involves the reaction of 1-propanamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the amine and the ketone. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-Propanamine, N-cyclopentylidene-2-methyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall production efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanamine, N-cyclopentylidene-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or other amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while reduction can regenerate the original amine.
Applications De Recherche Scientifique
1-Propanamine, N-cyclopentylidene-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanamine, N-cyclopentylidene-2-methyl- involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The compound’s effects are mediated through its ability to participate in these reactions, influencing the activity of enzymes and other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanamine, 2-methyl-N-(2-methylpropyl)-: This compound has a similar structure but with different substituents on the nitrogen atom.
N,N-Dimethylethanamine: Another secondary amine with different alkyl groups attached to the nitrogen.
N-Ethylethanamine: A secondary amine with ethyl groups attached to the nitrogen.
Uniqueness
1-Propanamine, N-cyclopentylidene-2-methyl- is unique due to the presence of the cyclopentylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other amines may not be suitable.
Propriétés
Numéro CAS |
25115-60-0 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
N-(2-methylpropyl)cyclopentanimine |
InChI |
InChI=1S/C9H17N/c1-8(2)7-10-9-5-3-4-6-9/h8H,3-7H2,1-2H3 |
Clé InChI |
CJZYKYLULCGXOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN=C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


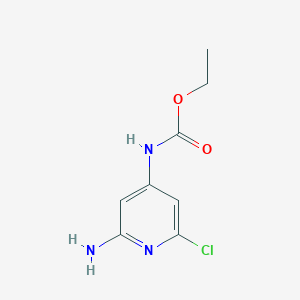
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
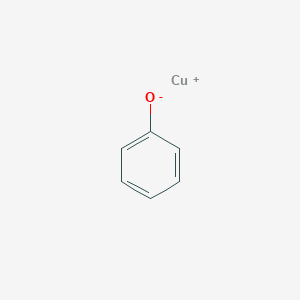
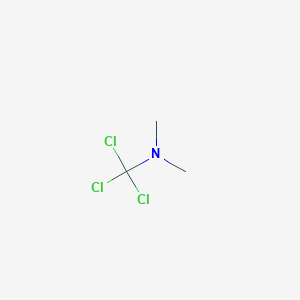
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
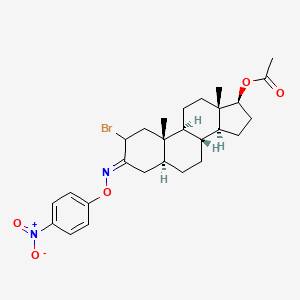
![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)

